methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate
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Overview
Description
Methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate is a synthetic organic compound characterized by the presence of a pentafluoro-lambda6-sulfanyl group attached to a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl acrylate and pentafluoro-lambda6-sulfur-containing reagents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The pentafluoro-lambda6-sulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The pentafluoro-lambda6-sulfanyl group can influence the compound’s reactivity and binding affinity to various biological targets, potentially leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-3-(trifluoromethyl)prop-2-enoate: Similar structure but with a trifluoromethyl group instead of a pentafluoro-lambda6-sulfanyl group.
Methyl (2E)-3-(chlorosulfonyl)prop-2-enoate: Contains a chlorosulfonyl group, offering different reactivity and applications.
Uniqueness
Methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate is unique due to the presence of the pentafluoro-lambda6-sulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
1023739-88-9 |
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Molecular Formula |
C4H5F5O2S |
Molecular Weight |
212.1 |
Purity |
95 |
Origin of Product |
United States |
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